3,4-Dichloro-2-methoxyphenol
Overview
Description
3,4-Dichloro-2-methoxyphenol is an organic compound that belongs to the family of chlorophenols. It is a white crystalline solid with the chemical formula C7H6Cl2O2 and a molecular weight of 191.03 g/mol. This compound has been used in various fields of research and industry, including pharmaceuticals and manufacturing.
Mechanism of Action
Biochemical Pathways
It’s known that methoxylated aromatic compounds (mac), which include 3,4-dichloro-2-methoxyphenol, are widely distributed in various habitats and are components of lignin, the second most abundant biopolymer on earth . The transformation of these compounds by anaerobic microorganisms can be carried out by diverse biochemical mechanisms and probably plays a more significant role in the global carbon cycle than previously supposed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-methoxyphenol typically involves the chlorination of 2-methoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3,4-Dichloro-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its bioactive properties.
Industry: Utilized in the manufacturing of dyes, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 4-Chloro-3-methylphenol
Comparison
3,4-Dichloro-2-methoxyphenol is unique due to the presence of both methoxy and dichloro substituents on the phenol ring. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activities, which distinguish it from other chlorophenols .
Properties
IUPAC Name |
3,4-dichloro-2-methoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDGZRGOCDIQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227894 | |
Record name | Phenol, 3,4-dichloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77102-94-4 | |
Record name | Phenol, 3,4-dichloro-2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3,4-dichloro-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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